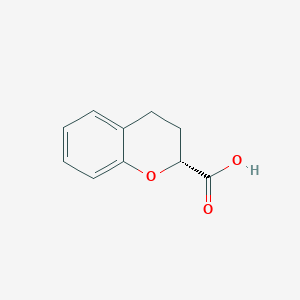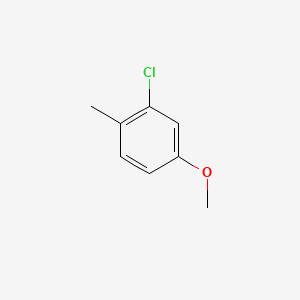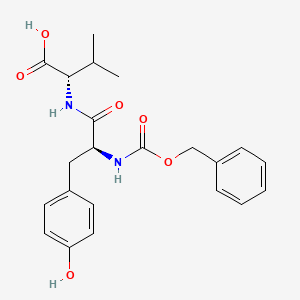
Ac-Pro-Leu-Gly-OH
Übersicht
Beschreibung
Ac-Pro-Leu-Gly-OH is a synthetic peptide composed of the amino acids acetyl-proline, leucine, and glycine. This compound is often used in biochemical research due to its ability to act as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components, making this compound valuable in studies related to tissue remodeling, wound healing, and various pathological conditions .
Wissenschaftliche Forschungsanwendungen
Ac-Pro-Leu-Gly-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate to study enzyme kinetics and specificity.
Biology: The peptide is employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: this compound is used in the development of diagnostic assays and therapeutic agents targeting MMPs.
Industry: The compound is utilized in the production of biomaterials and as a standard in quality control processes
Safety and Hazards
When handling “Ac-Pro-Leu-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Ac-Pro-Leu-Gly-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
One study mentions a model reaction with a water-soluble single thiol-thioester exchange (tte) reaction substrate, which was designed taking in view biological and medical applications .
Pharmacokinetics
It is known that the compound is a polypeptide , and polypeptides generally have specific pharmacokinetic properties. For instance, they are usually absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in urine.
Action Environment
It is known that the compound is a polypeptide , and polypeptides generally have specific environmental requirements for optimal activity. For instance, they usually require a specific pH range for optimal activity, and their stability can be affected by factors such as temperature and the presence of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Pro-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The resin is functionalized with a linker that allows the first amino acid, acetyl-proline, to be attached.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, leucine, is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for glycine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Pro-Leu-Gly-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Pro-Leu-Gly-SLeu-Leu-Gly-NEtSH: This thio-depsipeptide undergoes thiol-thioester exchange reactions and is used in bioconjugation and crosslinking applications.
Dnp-Pro-Leu-Gly-Ile-Ala-Gly-Arg-NH2: Another peptide substrate used to study MMP activity.
Uniqueness
Ac-Pro-Leu-Gly-OH is unique due to its specific sequence and acetylation, which make it a preferred substrate for certain MMPs. Its stability and ease of synthesis also contribute to its widespread use in research .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJDQIPIHDYBS-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


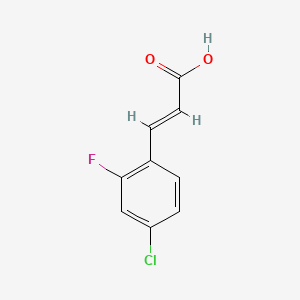
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
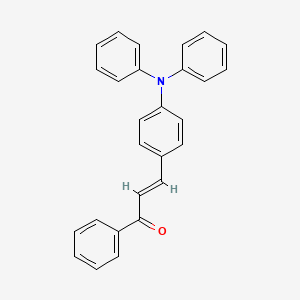


![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)
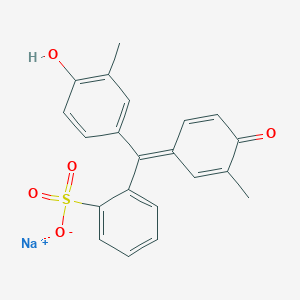

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)
